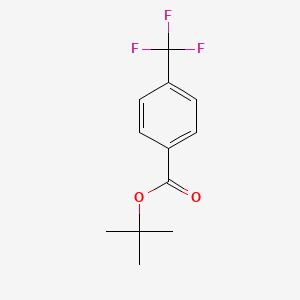

Tert-butyl 4-(trifluoromethyl)benzoate

Description

Unique Combination of Electron-Withdrawing and Sterically Hindered Moieties

Tert-butyl 4-(trifluoromethyl)benzoate is a prime example of a molecule that strategically combines a potent electron-withdrawing group with a sterically demanding moiety. The trifluoromethyl (-CF3) group on the aromatic ring is a strong electron-withdrawing substituent, which influences the electron density of the entire molecule. This electronic effect can impact the reactivity of the aromatic ring and the ester functional group.

Simultaneously, the tert-butyl group of the ester is a bulky, sterically hindered moiety. This steric hindrance can play a crucial role in directing the regioselectivity of chemical reactions and can also provide stability to the ester linkage under certain conditions. The interplay between these electronic and steric factors makes tert-butyl 4-(trifluoromethyl)benzoate a unique and valuable tool in the synthetic organic chemist's arsenal.

Rationale for Academic Research Focus on this Compound Class

The academic interest in fluorinated aromatic esters like tert-butyl 4-(trifluoromethyl)benzoate stems from their potential as building blocks for a wide array of functional molecules. The trifluoromethyl group is a common feature in many active pharmaceutical ingredients and agrochemicals, as it can enhance metabolic stability and binding affinity. The tert-butyl ester, on the other hand, can serve as a protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. acsgcipr.org

This combination of properties allows researchers to employ these compounds in complex, multi-step syntheses, where precise control over reactivity and selectivity is paramount. The study of their synthesis and reactivity not only expands the library of available building blocks but also contributes to a more fundamental understanding of the principles of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAJQRJRYBARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443796 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196934-20-0 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Tert Butyl 4 Trifluoromethyl Benzoate

The physical and chemical properties of tert-butyl 4-(trifluoromethyl)benzoate are central to its handling, reactivity, and applications. While comprehensive experimental data for this specific compound is not widely available in the public domain, we can infer some properties from its constituent parts and related molecules.

Table 1:

| Property | Value |

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 246.23 g/mol |

| CAS Number | 196934-20-0 |

| Physical Form | Solid |

| IUPAC Name | tert-butyl 4-(trifluoromethyl)benzoate |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Constituent Functional Groups

The chemical behavior of tert-butyl 4-(trifluoromethyl)benzoate is a composite of the reactivities of its aromatic moiety, its tert-butyl ester group, and the influential trifluoromethyl substituent.

The benzene (B151609) ring in tert-butyl 4-(trifluoromethyl)benzoate is substituted with two groups: the tert-butoxycarbonyl group (-COOC(CH₃)₃) and the trifluoromethyl group (-CF₃). Both are electron-withdrawing groups, which significantly influences the aromatic ring's reactivity.

The trifluoromethyl group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I). researchgate.netresearchgate.net The ester group is also deactivating. Consequently, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions. researchgate.net Electrophilic attack on the benzene ring will be significantly slower compared to benzene itself.

In terms of regioselectivity, both the trifluoromethyl group and the ester group are meta-directors for electrophilic substitution. researchgate.net This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. For example, the nitration of ethyl benzoate (B1203000), a similar compound, yields predominantly the meta-substituted product. libretexts.org

Conversely, the strong electron-withdrawing nature of the trifluoromethyl and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. The electron-deficient nature of the ring can stabilize the intermediate Meisenheimer complex formed during an SNAr reaction. cas.cn

The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions, which proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. This property makes it a useful protecting group for carboxylic acids in organic synthesis. The hydrolysis of tert-butyl esters can be catalyzed by acids. usgs.govnih.gov

Transesterification, the conversion of one ester to another, is a key reaction for this functional group. This process can be catalyzed by both acids and bases. nih.govmdpi.com In the case of tert-butyl 4-(trifluoromethyl)benzoate, transesterification would involve the reaction with an alcohol in the presence of a suitable catalyst to yield a new ester of 4-(trifluoromethyl)benzoic acid and tert-butanol (B103910). The reactivity in transesterification can be influenced by the nature of the alcohol and the catalyst used. For instance, metal triflates have been shown to be effective catalysts for the transesterification of various esters. itb.ac.id

Table 1: Examples of Catalysts Used in Transesterification Reactions

| Catalyst Type | Examples | Reference |

|---|---|---|

| Homogeneous Base | Potassium Hydroxide (B78521) (KOH), Sodium Hydroxide (NaOH) | thescipub.com |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Sulfonic Acids | mdpi.com |

| Heterogeneous Base | Calcium Oxide (CaO), Magnesium Oxide (MgO) | mdpi.com |

| Heterogeneous Acid | Zeolites, Ion-exchange Resins | mdpi.com |

| Enzyme | Lipases | nih.gov |

The trifluoromethyl group (-CF₃) exerts a profound influence on the reactivity of the entire molecule due to its strong electron-withdrawing properties.

As previously mentioned, the -CF₃ group deactivates the aromatic ring towards electrophilic attack. researchgate.net This deactivation arises from the strong inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the aromatic system. researchgate.net This reduced electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the -CF₃ group is one of the most significant factors governing the reaction pathways of this molecule in electrophilic substitutions.

The electron-withdrawing nature of the trifluoromethyl group is crucial for enabling nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur on an aromatic ring, the ring must be activated by the presence of strong electron-withdrawing groups. The -CF₃ group, especially when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the Meisenheimer intermediate through its inductive effect, thereby facilitating the substitution. researchgate.net While tert-butyl 4-(trifluoromethyl)benzoate itself does not have a leaving group for a typical SNAr reaction, understanding this influence is key to predicting the reactivity of its derivatives.

Influences of the Trifluoromethyl Group on Reaction Pathways

Reaction Pathways and Mechanisms

Detailed mechanistic studies specifically on tert-butyl 4-(trifluoromethyl)benzoate are not extensively available in the public domain. However, the reaction pathways can be predicted based on the known reactivity of its functional groups and analogous compounds.

For electrophilic aromatic substitution , the mechanism would follow the general pathway for SEAr reactions:

Generation of the electrophile: For example, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. youtube.com

Attack of the aromatic ring: The π electrons of the deactivated benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The positive charge in this intermediate would be destabilized by the electron-withdrawing -CF₃ and -COOC(CH₃)₃ groups.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The substitution will occur predominantly at the meta position relative to both substituents.

For the hydrolysis of the tert-butyl ester , under acidic conditions, the mechanism is typically an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway:

Protonation of the carbonyl oxygen: The ester is protonated by an acid, which makes the carbonyl carbon more electrophilic.

Formation of the tert-butyl cation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves to form the stable tertiary carbocation and 4-(trifluoromethyl)benzoic acid.

Reaction of the carbocation: The tert-butyl cation can then react with a nucleophile (e.g., water) or eliminate a proton to form isobutylene (B52900).

The alkaline hydrolysis of the ester would likely proceed through a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is common for the hydrolysis of esters:

Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Departure of the leaving group: The intermediate collapses, and the tert-butoxide ion is eliminated.

Proton transfer: The tert-butoxide ion, being a strong base, deprotonates the newly formed 4-(trifluoromethyl)benzoic acid to give the carboxylate salt and tert-butanol.

Table 2: Predicted Reactivity of Tert-butyl 4-(trifluoromethyl)benzoate

| Reaction Type | Reagents | Predicted Major Product(s) | Mechanistic Pathway |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | Tert-butyl 3-nitro-4-(trifluoromethyl)benzoate | SEAr |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 4-(Trifluoromethyl)benzoic acid, Tert-butanol/Isobutylene | AAL1 |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 4-(trifluoromethyl)benzoate, Tert-butanol | BAc2 |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl 4-(trifluoromethyl)benzoate, Tert-butanol | Acid or Base-catalyzed |

Detailed Mechanistic Studies of Ester Chlorination

The conversion of tert-butyl esters to their corresponding acid chlorides is a crucial transformation in organic synthesis. While specific mechanistic studies on tert-butyl 4-(trifluoromethyl)benzoate are not extensively documented, the mechanism can be inferred from established pathways for other tert-butyl esters. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this purpose.

The reaction of tert-butyl esters with chlorinating agents like SOCl₂ or PCl₃ proceeds through the in-situ formation of an acid chloride intermediate. This process is generally acid-promoted. For instance, when using thionyl chloride, the reaction is facilitated by the presence of a catalytic amount of acid, often hydrogen chloride (HCl) generated in-situ. The tert-butyl group is particularly susceptible to cleavage under acidic conditions, which is a key feature of this transformation.

The conversion of a tert-butyl ester to an acid chloride with a reagent like thionyl chloride is thought to proceed through several key intermediates. The reaction is initiated by the protonation of the ester's carbonyl oxygen by HCl. This activation is followed by the cleavage of the tert-butyl group, forming a stable tert-butyl cation and the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid.

The newly formed carboxylic acid then reacts with the chlorinating agent. In the case of SOCl₂, the carboxylic acid attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently collapses, with the chloride ion attacking the carbonyl carbon in a nucleophilic acyl substitution. This step releases sulfur dioxide (SO₂) and HCl, and yields the final product, 4-(trifluoromethyl)benzoyl chloride. The regeneration of HCl allows it to continue participating in the initial activation of the tert-butyl ester. A similar pathway involving phosphorus-containing intermediates is proposed for reactions utilizing PCl₃.

Mechanistic Aspects of Transesterification and Aminolysis

Transesterification and aminolysis of tert-butyl 4-(trifluoromethyl)benzoate are fundamental reactions for modifying the ester functionality. These transformations can be catalyzed by either acids or bases. Under acidic conditions, the mechanism for transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of tert-butanol yield the new ester.

A notable pathway for both transesterification and aminolysis of tert-butyl esters involves the in-situ generation of the acid chloride, as described in the previous section. Once the 4-(trifluoromethyl)benzoyl chloride is formed, it readily reacts with alcohols or amines to produce the corresponding esters or amides in high yields. This two-step, one-pot process is efficient as acid chlorides are highly reactive acylating agents.

Computational studies on the aminolysis of methyl benzoate have shown that the reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate, with similar activation energies for both pathways. It was also found that the process can be catalyzed by a second molecule of the amine acting as a general base to facilitate proton transfers. It is plausible that the aminolysis of tert-butyl 4-(trifluoromethyl)benzoate follows a similar mechanistic course, with the electron-withdrawing trifluoromethyl group potentially influencing the stability of the intermediates and transition states.

Radical Pathways in Trifluoromethylation Reactions

The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals. Its introduction onto aromatic rings is often achieved through radical pathways. While tert-butyl 4-(trifluoromethyl)benzoate itself is not typically used as a source of trifluoromethyl radicals, understanding the mechanisms of radical trifluoromethylation provides context for its synthesis and potential side reactions. These reactions generally involve the generation of trifluoromethyl radicals from a dedicated reagent, which then add to an aromatic substrate.

Trifluoromethyl radicals (•CF₃) are key intermediates in many trifluoromethylation reactions. These highly electrophilic radicals can be generated from various precursors, such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (Langlois' reagent), or hypervalent iodine compounds (Togni's reagents), often under photoredox or thermal conditions.

Once generated, the trifluoromethyl radical adds to an arene, forming a cyclohexadienyl radical intermediate. This intermediate then undergoes oxidation and deprotonation to afford the trifluoromethylated aromatic compound. The regioselectivity of the addition is influenced by the electronic properties of the substituents on the arene. For electron-rich arenes, the reaction proceeds readily. The presence of the ester and trifluoromethyl groups on tert-butyl 4-(trifluoromethyl)benzoate would deactivate the ring towards this type of radical addition.

The following table summarizes common precursors for trifluoromethyl radicals and the conditions for their generation.

| Precursor Compound | Common Name/Type | Conditions for •CF₃ Generation |

| CF₃I | Trifluoroiodomethane | Photolysis, Radical Initiators |

| CF₃SO₂Na | Langlois' Reagent | Oxidation (e.g., with t-BuOOH) |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni's Reagent I | Photoredox Catalysis, Thermal |

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Togni's Reagent II | Photoredox Catalysis, Thermal |

| CF₃SO₂Cl | Triflyl Chloride | Photoredox Catalysis |

Radical traps are compounds that react with radical intermediates at a very high rate, effectively quenching the radical reaction. The use of radical traps is a common technique to probe for the involvement of radical intermediates in a reaction mechanism. If the addition of a radical trap inhibits or completely stops a reaction, it provides strong evidence for a radical pathway.

Commonly used radical traps include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene. In the context of trifluoromethylation reactions, the addition of TEMPO would lead to the formation of a stable adduct with the trifluoromethyl radical. The detection of this adduct, for example by ¹⁹F NMR spectroscopy or mass spectrometry, confirms the presence of •CF₃ radicals.

The introduction of a radical trap will significantly impact the kinetics of the reaction by diverting the reactive radical intermediate away from the desired reaction pathway. This leads to a decrease in the rate of product formation. By conducting kinetic studies with varying concentrations of a radical trap, it is possible to determine the rate constants for the radical trapping reaction and, by extension, gain insight into the kinetics of the primary radical reaction. In terms of selectivity, by quenching the radical pathway, radical traps can sometimes allow for the observation of competing non-radical reaction pathways that might otherwise be obscured.

Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRRs) provide a powerful framework for understanding and predicting how the chemical structure of a molecule influences its reactivity. By employing mathematical models, QSRRs correlate structural or physicochemical properties of a series of related compounds with their experimentally observed reaction rates or equilibrium constants. In the context of tert-butyl 4-(trifluoromethyl)benzoate, these relationships are instrumental in elucidating the electronic effects of the trifluoromethyl substituent on the reactivity of the ester functionality.

Hammett Equation Applications in Substituted Benzoates

The Hammett equation is a cornerstone of physical organic chemistry, offering a means to quantify the influence of meta- and para-substituents on the reactivity of the benzene ring. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., tert-butyl benzoate).

ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.

σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent.

The hydrolysis of substituted benzoate esters is a classic reaction series studied using the Hammett equation. The 4-(trifluoromethyl) group is a strong electron-withdrawing group, which is reflected in its positive Hammett substituent constant (σₚ). The accepted σₚ value for the -CF₃ group is approximately +0.54. wiredchemist.com This positive value indicates that the trifluoromethyl group withdraws electron density from the aromatic ring, making the carbonyl carbon of the ester more electrophilic.

For the hydrolysis of tert-butyl 4-(trifluoromethyl)benzoate, particularly in base-catalyzed reactions, the rate-determining step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing nature of the 4-(trifluoromethyl) group enhances the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Consequently, it is expected that the rate constant (k) for the hydrolysis of tert-butyl 4-(trifluoromethyl)benzoate would be significantly larger than that for tert-butyl benzoate (k₀).

A hypothetical Hammett plot for the basic hydrolysis of a series of para-substituted tert-butyl benzoates would be expected to yield a positive ρ value. This positive slope signifies that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. The magnitude of the ρ value would indicate the extent to which the reaction is sensitive to these electronic effects.

| Substituent | σₚ Value | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |

Correlation with Experimental Reactivity Parameters (e.g., Basicity Scales)

The reactivity of tert-butyl 4-(trifluoromethyl)benzoate can also be correlated with experimental parameters such as the acidity of the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid. The acid dissociation constant (Kₐ) or its logarithmic form (pKₐ) is a direct measure of the electronic influence of the substituent on the carboxyl group.

An electron-withdrawing group like the 4-(trifluoromethyl) substituent stabilizes the negative charge of the carboxylate anion through its inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKₐ value). A lower pKₐ for the parent carboxylic acid implies that the corresponding carboxylate is a weaker base.

The pKₐ of 4-(trifluoromethyl)benzoic acid is lower than that of unsubstituted benzoic acid, indicating its stronger acidity. This increased acidity is a direct consequence of the electron-withdrawing nature of the -CF₃ group. This property is directly related to the reactivity of the ester derivative. A more stable carboxylate anion is a better leaving group in nucleophilic acyl substitution reactions. Therefore, the enhanced stability of the 4-(trifluoromethyl)benzoate anion contributes to the increased reactivity of tert-butyl 4-(trifluoromethyl)benzoate in hydrolysis and other nucleophilic substitution reactions.

| Substituent | pKₐ Value | Acidity Relative to Benzoic Acid |

|---|---|---|

| -OCH₃ | 4.47 | Weaker |

| -CH₃ | 4.34 | Weaker |

| -H | 4.20 | Reference |

| -Cl | 3.98 | Stronger |

| -CF₃ | 3.66 | Stronger |

| -NO₂ | 3.44 | Much Stronger |

The basicity of the corresponding carboxylate anions would follow the reverse trend of the pKₐ values of the parent acids. A higher pKₐ of the acid corresponds to a stronger conjugate base (carboxylate). Thus, the 4-(trifluoromethyl)benzoate anion is a weaker base compared to the benzoate anion.

Theoretical Descriptors of Reactivity (e.g., Hirshfeld Charges, Molecular Electrostatic Potential)

Computational chemistry provides valuable theoretical descriptors that can quantify and visualize the electronic properties of a molecule, offering insights into its reactivity. For tert-butyl 4-(trifluoromethyl)benzoate, descriptors such as Hirshfeld charges and the Molecular Electrostatic Potential (MEP) are particularly informative.

Hirshfeld Charges: Hirshfeld population analysis is a method for partitioning the electron density of a molecule among its constituent atoms. This analysis provides a more robust measure of partial atomic charges compared to other methods like Mulliken analysis. For tert-butyl 4-(trifluoromethyl)benzoate, a Hirshfeld charge analysis would be expected to show a significant partial positive charge on the carbonyl carbon. The strong electron-withdrawing -CF₃ group would further increase the magnitude of this positive charge by pulling electron density away from the ester functionality and the benzene ring. This increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles, which is consistent with the predictions from the Hammett equation and pKₐ data.

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack.

For tert-butyl 4-(trifluoromethyl)benzoate, the MEP would show a strongly positive potential (blue region) around the carbonyl carbon, highlighting its electrophilic character. The oxygen atoms of the carbonyl and ether linkages would exhibit negative potentials (red regions) due to the presence of lone pairs of electrons. The electron-withdrawing trifluoromethyl group would enhance the positive potential on the aromatic ring, particularly at the ortho and para positions relative to the ester group, though the primary site for nucleophilic attack remains the carbonyl carbon. The MEP provides a clear visual representation of how the electronic structure of the molecule directs its chemical reactivity. nih.gov

| Descriptor | Effect of 4-CF₃ Group | Implication for Reactivity |

|---|---|---|

| Hammett σₚ Constant | Large and Positive (+0.54) | Accelerates reactions favored by electron withdrawal. |

| pKₐ of Parent Acid | Decreases (Acid becomes stronger) | The carboxylate is a better leaving group. |

| Hirshfeld Charge on Carbonyl Carbon | Becomes more positive | Increases the electrophilicity of the carbonyl group. |

| Molecular Electrostatic Potential at Carbonyl Carbon | Becomes more positive (bluer) | Confirms the increased susceptibility to nucleophilic attack. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of tert-butyl 4-(trifluoromethyl)benzoate, offering unambiguous information about the proton, carbon, and fluorine nuclei.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of tert-butyl 4-(trifluoromethyl)benzoate displays distinct signals that correspond to the two primary proton environments: the aromatic ring and the tert-butyl group. The nine equivalent protons of the tert-butyl group give rise to a prominent singlet, typically observed in the upfield region around 1.60 ppm. This lack of splitting is characteristic of the isolated nature of the tert-butyl group, which has no adjacent protons.

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. It features two sets of signals, which appear as doublets due to coupling between adjacent aromatic protons. The two protons ortho to the ester group are typically found at approximately 8.13 ppm, while the two protons ortho to the trifluoromethyl group appear slightly upfield around 7.73 ppm. The coupling constant (J) for these doublets is typically around 8.2 Hz, indicative of ortho coupling.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~8.13 | d | ~8.2 | 2H | Aromatic H (ortho to -COOtBu) |

| ~7.73 | d | ~8.2 | 2H | Aromatic H (ortho to -CF₃) |

| ~1.60 | s | N/A | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The spectrum for tert-butyl 4-(trifluoromethyl)benzoate shows signals for all unique carbon atoms. The ester carbonyl carbon appears as a distinct peak around 164.6 ppm. The carbons of the tert-butyl group are observed at approximately 82.3 ppm for the quaternary carbon and 28.2 ppm for the three equivalent methyl carbons.

The aromatic carbons exhibit more complex signals due to both substitution and coupling with the fluorine atoms of the trifluoromethyl group. The trifluoromethyl group itself appears as a quartet around 123.6 ppm due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz). The aromatic carbon attached to the CF₃ group (C4) is also a quartet, but with a smaller coupling constant (²JCCF ≈ 33 Hz), appearing around 134.7 ppm. The aromatic carbons ortho to the CF₃ group (C3, C5) show a quartet at approximately 125.6 ppm (³JCCCF ≈ 4 Hz), while the carbons ortho to the ester (C2, C6) are found at 129.9 ppm. The carbon attached to the ester group (C1) is located at about 133.5 ppm.

| Chemical Shift (δ) ppm | Assignment | Note |

|---|---|---|

| ~164.6 | C=O (Ester) | |

| ~134.7 | Ar-C4 (-C-CF₃) | quartet, J ≈ 33 Hz |

| ~133.5 | Ar-C1 (-C-COO) | |

| ~129.9 | Ar-C2, C6 | |

| ~125.6 | Ar-C3, C5 | quartet, J ≈ 4 Hz |

| ~123.6 | -CF₃ | quartet, J ≈ 272 Hz |

| ~82.3 | -C(CH₃)₃ | Quaternary |

| ~28.2 | -C(CH₃)₃ |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For tert-butyl 4-(trifluoromethyl)benzoate, the spectrum shows a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This singlet typically appears at a chemical shift of approximately -63.2 ppm, using CFCl₃ as a standard. rsc.org The absence of coupling indicates that there are no other fluorine atoms in close proximity.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and analyze the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of tert-butyl 4-(trifluoromethyl)benzoate is characterized by several strong absorption bands that confirm the presence of its key functional groups. A very strong and sharp band appears in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester are observed in the 1300-1100 cm⁻¹ region.

The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the range of 1325 cm⁻¹ and between 1100-1200 cm⁻¹. Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1615-1450 cm⁻¹ region. The C-H bending vibrations of the tert-butyl group are also identifiable.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch (t-butyl) |

| ~1725 | Very Strong | Ester C=O Stretch |

| ~1615 | Medium | Aromatic C=C Stretch |

| ~1325 | Very Strong | C-F Stretch (CF₃) |

| ~1280 | Strong | Ester C-O Stretch |

| ~1170, 1130 | Very Strong | C-F Stretch (CF₃) |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For tert-butyl 4-(trifluoromethyl)benzoate, the Raman spectrum would be expected to show a strong, polarized band corresponding to the symmetric "ring breathing" mode of the para-disubstituted benzene ring, often observed near 800-860 cm⁻¹. ias.ac.in The C-CF₃ stretching mode also gives a polarized band of weak to strong intensity around 1320 cm⁻¹. ias.ac.in Other notable signals include the aromatic C=C stretching vibrations and the C-H stretches. The ester carbonyl (C=O) group, while very strong in the IR, is typically a weaker scatterer in the Raman spectrum.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1618 | Strong | Aromatic C=C Stretch |

| ~1320 | Medium | C-CF₃ Stretch |

| ~800-860 | Strong, Polarized | Aromatic Ring Breathing |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. For tert-butyl 4-(trifluoromethyl)benzoate (molar mass: 246.23 g/mol ), LC-MS analysis would confirm the molecular weight and provide valuable structural information through fragmentation patterns.

Under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions, the molecule would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 247.2. Collision-induced dissociation (CID) during MS/MS analysis would induce fragmentation. The most anticipated fragmentation pathway involves the loss of the stable tert-butyl cation or the neutral isobutylene (B52900) molecule, leading to characteristic fragment ions.

Table 1: Predicted LC-MS Fragmentation Data for Tert-butyl 4-(trifluoromethyl)benzoate

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 247.2 ([M+H]⁺) | 191.0 | 56.1 (Isobutylene) | 4-(Trifluoromethyl)benzoic acid ion |

| 247.2 ([M+H]⁺) | 173.0 | 74.1 (C4H9O) | 4-(Trifluoromethyl)benzoyl cation |

Note: This data is predictive and based on common fragmentation patterns of tert-butyl esters.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. For tert-butyl 4-(trifluoromethyl)benzoate, HRMS would be used to verify its elemental composition.

Table 2: HRMS Data for Tert-butyl 4-(trifluoromethyl)benzoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Exact Mass (Monoisotopic) | 246.0868 |

| Common Adducts [M+H]⁺ | 247.0946 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of tert-butyl 4-(trifluoromethyl)benzoate after synthesis and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase HPLC method would be most suitable for tert-butyl 4-(trifluoromethyl)benzoate, given its moderate polarity. The analysis would provide a retention time (tᵣ) specific to the compound under the given conditions and allow for the quantification of impurities by integrating the peak areas in the chromatogram. While a specific, validated HPLC method for this compound is not published, a typical method can be proposed.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Example Eluent | 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (due to the aromatic ring) |

| Expected Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample |

Following its chemical synthesis, crude tert-butyl 4-(trifluoromethyl)benzoate would require purification to remove unreacted starting materials, by-products, and catalysts. Flash column chromatography using silica (B1680970) gel is the most common and effective technique for this purpose on a laboratory scale. cas.cn The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) while being moved through the column by the mobile phase (eluent).

The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective for compounds of this polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 4: General Column Chromatography Purification Strategy

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexanes/Ethyl Acetate gradient (e.g., starting from 98:2) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Outcome | Isolation of pure tert-butyl 4-(trifluoromethyl)benzoate from reaction impurities |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for elucidating the atomic and molecular structure of a crystalline material. By analyzing the scattering pattern of X-rays that pass through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be determined.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. This technique requires a high-quality, single crystal of the compound. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a specific pattern of spots. The intensity and arrangement of these spots are used to reconstruct a 3D model of the electron density within the crystal, from which the atomic positions can be inferred.

While specific crystallographic data for Tert-butyl 4-(trifluoromethyl)benzoate is not prominently available in surveyed literature, the analysis of structurally related compounds illustrates the type of data obtained from an SCXRD experiment. For instance, analysis of a synthesized tert-butyl piperazine (B1678402) carboxylate compound provided detailed structural confirmation, including its crystal system, space group, and unit cell parameters. researchgate.net Such an analysis for Tert-butyl 4-(trifluoromethyl)benzoate would definitively establish its molecular conformation, bond lengths, and intermolecular interactions in the solid state.

Table 1: Illustrative Data Obtainable from Single-Crystal XRD Analysis (Note: The following data is from a related piperazine carboxylate compound researchgate.net and serves as an example of typical SCXRD output.)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P21/c | The space group defines the crystal's symmetry elements. |

| Unit Cell Dimensions | a = 14.281 Å, b = 11.579 Å, c = 11.331 Å, β = 110.674° | These are the dimensions of the basic repeating unit of the crystal lattice. |

| Volume (V) | 1753.0 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a sample composed of many small, randomly oriented crystallites. Instead of producing a pattern of distinct spots like SCXRD, PXRD generates a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

PXRD is exceptionally valuable for identifying the crystalline phase of a material and for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and PXRD can readily distinguish between them as each form will produce a unique diffraction pattern. researchgate.net For industrial applications, ensuring the correct polymorphic form of a compound is produced and maintained is critical, and PXRD is a primary tool for this quality control. icdd.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as it is heated, cooled, or held at a constant temperature. These methods are vital for determining the thermal stability and decomposition characteristics of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample over time as the temperature changes. The resulting data is typically plotted as mass or mass percentage versus temperature, generating a TGA curve. This analysis provides crucial information about the thermal stability of a compound, identifying the temperatures at which it begins to decompose and the kinetics of its decomposition.

For an organic ester like Tert-butyl 4-(trifluoromethyl)benzoate, a TGA analysis would reveal the temperature at which the compound is no longer stable. The TGA curve would show a stable baseline at lower temperatures, followed by one or more steps of mass loss as the temperature increases, corresponding to the volatilization or decomposition of the molecule. Studies on related compounds, such as tert-butyl peroxybenzoate, utilize similar calorimetric techniques to determine key safety parameters like the exothermic onset temperature and heat of decomposition, which are critical for safe storage and handling. researchgate.net

Table 2: Key Parameters Derived from Thermal Analysis

| Parameter | Description | Significance |

| Onset Decomposition Temperature (T₀) | The temperature at which decomposition and mass loss begin. | Indicates the upper limit of the compound's thermal stability. |

| Mass Loss (%) | The percentage of the initial sample mass lost during a specific decomposition step. | Can provide insights into the decomposition pathway and the nature of the lost fragments. |

| Residue (%) | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile material left after decomposition. |

Advanced Analytical Considerations

Beyond fundamental structural and thermal characterization, specific analytical methods are required to address properties such as stereochemical purity.

Chiral Purity Determination Methods

Chiral purity, or enantiomeric purity, is a critical parameter for chiral molecules, which are non-superimposable on their mirror images (enantiomers). It is important to note that Tert-butyl 4-(trifluoromethyl)benzoate is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of chiral purity is not applicable to this specific compound.

However, if a chiral center were introduced into the molecule, or for the analysis of related chiral benzoate (B1203000) esters, several methods could be employed to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating and quantifying enantiomers. The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. derpharmachemica.comresearchgate.net A detector then quantifies the amount of each enantiomer present, allowing for the precise calculation of enantiomeric excess. Validation of such a method involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). derpharmachemica.com

NMR Spectroscopy with Chiral Derivatizing Agents: Another common approach involves reacting the chiral molecule with a chiral derivatizing agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in an NMR spectrum. acs.orgresearchgate.net By comparing the integration of the signals corresponding to each diastereomer, their relative proportions can be determined, thus revealing the chiral purity of the original sample. acs.org

Quantum Chemical Calculation Methods

Quantum chemical methods are central to the theoretical study of molecules like tert-butyl 4-(trifluoromethyl)benzoate. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. The choice of method is a critical balance between computational cost and desired accuracy. mit.edu

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium-sized organic molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the much simpler electron density to determine the molecule's energy and properties. scribd.com Its favorable balance of accuracy and computational efficiency makes it well-suited for analyzing compounds like tert-butyl 4-(trifluoromethyl)benzoate.

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Different functionals are designed with varying levels of theoretical rigor and empirical parameterization, making them suitable for different types of chemical problems.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that has been widely used due to its robust performance across a broad range of chemical systems. researchgate.net It combines a portion of the exact Hartree-Fock (HF) exchange with exchange and correlation functionals from DFT. q-chem.com B3LYP is often a starting point for geometric optimization and frequency calculations, providing reliable structural data and vibrational spectra for organic molecules. researchgate.netniscpr.res.in However, it can be less accurate for systems where long-range interactions, such as van der Waals forces, are significant. researchgate.netnih.gov

M06-2X : Developed by the Truhlar group, the M06-2X functional is a high-nonlocality hybrid meta-GGA functional. q-chem.com It contains a larger percentage (54%) of Hartree-Fock exchange, which makes it particularly effective for studying thermochemistry, kinetics, and non-covalent interactions. nih.govscirp.org Its improved handling of dispersion forces makes it a better choice than B3LYP for systems where these interactions are crucial for determining conformation and stability. nih.gov

CAM-B3LYP : This is a long-range corrected hybrid functional that addresses a key deficiency of standard functionals like B3LYP. scribd.com It partitions the calculation of electron exchange, using a smaller percentage of exact HF exchange at short interelectronic distances and a larger percentage at long distances. uts.edu.au This approach makes CAM-B3LYP significantly more accurate for describing charge-transfer excitations, non-covalent interactions, and electronic properties of molecules where electrons are delocalized over larger distances. researchgate.netuts.edu.auglobal-sci.com

The selection of a specific functional for studying tert-butyl 4-(trifluoromethyl)benzoate would depend on the properties of interest. For general geometry and electronic structure, B3LYP might suffice, while M06-2X or CAM-B3LYP would be preferable for a more detailed analysis of reactivity and intermolecular interactions. researchgate.netnih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. mit.edu The choice must be appropriate for the atoms in the molecule and the properties being investigated.

Pople Style Basis Sets (e.g., 6-311++G(d,p)) : These are widely used basis sets. The "6-311G" part indicates a triple-split valence basis set, providing more flexibility for valence electrons, which are most involved in chemical bonding. researchgate.net The symbols that follow denote specific augmentations:

Polarization functions (d,p) : These functions (d-functions on heavy atoms, p-functions on hydrogen) allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds. gaussian.com

Diffuse functions (+) : The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for describing the behavior of electrons far from the nucleus and are important for systems with anions, lone pairs, or for calculating properties like polarizability. gaussian.comnih.gov Given the presence of electronegative oxygen and fluorine atoms in tert-butyl 4-(trifluoromethyl)benzoate, the inclusion of diffuse functions is highly recommended.

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ) : Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug-" prefix signifies augmentation with diffuse functions, while "cc-pVTZ" stands for correlation-consistent polarized valence triple-zeta. These sets are generally considered more rigorous and provide a systematic way to improve the accuracy of calculations by moving to larger sets (e.g., from double-zeta DZ to triple-zeta TZ to quadruple-zeta QZ). nih.gov

Optimization strategies involve finding the lowest energy geometry of the molecule. This is typically done using gradient-based methods where the forces on each atom are calculated, and the atoms are moved until a minimum on the potential energy surface is reached. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies). scirp.org

While DFT is a dominant methodology, other quantum chemical methods also play a role in molecular modeling.

Ab Initio Methods : The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using experimental data for parameterization, beyond fundamental physical constants. libretexts.orgdtic.mil The Hartree-Fock (HF) method is the simplest ab initio method. More accurate (and computationally expensive) methods, such as Møller-Plesset (MP) perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation. nih.gov While highly accurate, these methods are computationally intensive and often reserved for smaller molecules or for benchmarking results from less expensive methods like DFT. libretexts.orgresearchgate.net

Semi-Empirical Methods : These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. nih.gov Methods like PM6 are computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. bsu.bybsu.by However, their accuracy is limited by the parameterization, and they may not be reliable for molecules that are significantly different from the compounds used to develop the parameters. libretexts.orgresearchgate.net

Density Functional Theory (DFT) Approaches

Electronic Structure and Reactivity Descriptors

Computational methods provide key descriptors that help in understanding the electronic structure and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactions. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO (Highest Occupied Molecular Orbital) : This orbital can be considered the valence band. As the outermost orbital containing electrons, it acts as an electron donor in chemical reactions. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital can be thought of as the conduction band. As the lowest-energy orbital without electrons, it acts as an electron acceptor. youtube.com The energy of the LUMO (ELUMO) is related to the electron affinity.

Table 1. Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Compounds. Note: These are representative values for structurally similar compounds calculated using DFT methods, illustrating the typical range for such molecules. Specific values for tert-butyl 4-(trifluoromethyl)benzoate would require a dedicated calculation.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/B3LYP | - | - | 3.97 | researchgate.neteurjchem.com |

| trans-4-(trifluoromethyl)cinnamic acid | DFT/B3LYP | - | - | - | niscpr.res.in |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | PM6 | -9.584 | 0.363 | 9.947 | bsu.by |

| 2,4-di-tert-butyl-6-(p-tolylamino)phenol | PM6 | -8.544 | 0.430 | 8.974 | bsu.by |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are susceptible to electrophilic and nucleophilic attack, respectively.

For tert-butyl 4-(trifluoromethyl)benzoate, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential (typically colored red) would be concentrated around the oxygen atoms of the ester group due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack.

Conversely, the trifluoromethyl (CF3) group, with its strongly electron-withdrawing fluorine atoms, would create a significant region of positive potential (typically colored blue) on the adjacent carbon atom of the benzene ring. This indicates a strong electrophilic character at this position. A computational study on a related molecule containing a trifluoromethyl group, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, supports this by showing negative MEP regions mainly over the fluorine atoms and a positive region near the trifluoromethyl group, indicating preferred sites for electrophilic and nucleophilic attack, respectively nih.gov. The hydrogen atoms of the tert-butyl group and the aromatic ring would also exhibit positive potential, though to a lesser extent than the region influenced by the CF3 group.

This distribution of electrostatic potential suggests that electrophiles will preferentially interact with the carbonyl oxygen of the ester, while nucleophiles will be drawn towards the carbon atom of the trifluoromethyl group and the aromatic ring carbon it is attached to.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions.

In tert-butyl 4-(trifluoromethyl)benzoate, NBO analysis would reveal the nature of the covalent bonds and the extent of electron delocalization from the benzene ring to the ester and trifluoromethyl substituents. Key interactions would include:

π-conjugation: The delocalization of π-electrons from the benzene ring to the carbonyl group (C=O) of the ester. This interaction is fundamental to the electronic structure of benzoate esters and influences their reactivity and spectroscopic properties.

Hyperconjugation: NBO analysis can quantify the stabilizing interactions arising from the overlap of filled bonding orbitals with adjacent empty antibonding orbitals. Significant hyperconjugative interactions are expected between the σ orbitals of the C-H bonds of the tert-butyl group and the antibonding σ* orbitals of the adjacent C-O bond. Similarly, interactions involving the C-F bonds of the trifluoromethyl group and the aromatic ring can be elucidated.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods. It would likely show a significant positive charge on the carbonyl carbon and the carbon of the CF3 group, with negative charges on the oxygen and fluorine atoms.

Atomic Charges and Their Correlation with Reactivity Trends

The distribution of atomic charges within a molecule is a key determinant of its reactivity. Theoretical calculations can provide various measures of atomic charges, such as Mulliken charges, which are calculated based on the distribution of the basis functions.

For tert-butyl 4-(trifluoromethyl)benzoate, the calculated atomic charges would highlight the polar nature of the molecule. The carbon atom of the carbonyl group is expected to carry a substantial positive charge, making it a prime target for nucleophilic attack. The oxygen atoms of the ester group will be negatively charged. The trifluoromethyl group will induce a significant polarization of the C-F bonds, resulting in a positively charged carbon atom and negatively charged fluorine atoms. This electron-withdrawing effect will also influence the charge distribution on the aromatic ring, making the ring carbons more electrophilic than in unsubstituted benzene.

These calculated atomic charges would correlate well with the reactivity patterns predicted by the MEP map. The sites with the largest positive and negative charge magnitudes are generally the most reactive towards nucleophiles and electrophiles, respectively.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting various spectroscopic properties of molecules, providing valuable data for comparison with experimental results.

Theoretical Prediction of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations also provide information about the intensity and nature of each vibrational mode.

For tert-butyl 4-(trifluoromethyl)benzoate, the predicted vibrational spectrum would show characteristic frequencies for its functional groups:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the ester.

C-O Stretch: Vibrations associated with the C-O single bonds of the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretches: The trifluoromethyl group would exhibit strong absorption bands in the IR spectrum, usually in the region of 1100-1350 cm⁻¹, due to the C-F stretching vibrations.

Aromatic C-H and C=C Stretches: The benzene ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Tert-butyl Group Vibrations: C-H stretching and bending vibrations of the tert-butyl group would be present in their characteristic regions.

A computational study on substituted benzoic acids has demonstrated the utility of DFT in analyzing the carbonyl stretching region to understand molecular associations ucl.ac.uk. Similar analysis for tert-butyl 4-(trifluoromethyl)benzoate would provide insight into its vibrational characteristics.

Table 1: Predicted Characteristic Vibrational Frequencies for Tert-butyl 4-(trifluoromethyl)benzoate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1700-1730 |

| Ester (C-O) | Stretching | 1000-1300 |

| Trifluoromethyl (C-F) | Stretching | 1100-1350 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for tert-butyl 4-(trifluoromethyl)benzoate would likely predict electronic transitions in the ultraviolet region. The primary absorption bands would correspond to π → π* transitions within the substituted benzene ring. The presence of the carbonyl and trifluoromethyl groups would influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. The electron-withdrawing nature of these groups would be expected to cause a shift in the absorption bands.

Conformational Energy Landscapes and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. Computational methods can be used to explore the conformational energy landscape, identifying stable conformers and the energy barriers for rotation around key single bonds.

For tert-butyl 4-(trifluoromethyl)benzoate, the main conformational degrees of freedom are the rotation around the C(aromatic)-C(carbonyl) bond and the C-O bond of the ester group, as well as the rotation of the tert-butyl and trifluoromethyl groups.

Ester Group Conformation: The planarity of the ester group with respect to the benzene ring is a key conformational feature. The lowest energy conformation is expected to be one where the carbonyl group is coplanar with the ring to maximize π-conjugation.

Rotational Barriers: Calculations would reveal the energy barriers for rotation of the tert-butyl and trifluoromethyl groups. Due to the steric bulk of the tert-butyl group, its rotation is expected to have a relatively low energy barrier. The rotation of the trifluoromethyl group is also expected to have a low barrier. A computational study of tert-butylbenzenium ions has explored the structures and energies of various isomers and transition states, highlighting the complexity of conformational analysis in systems with tert-butyl groups nih.gov.

Understanding the conformational energy landscape provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvation Effects and Thermodynamic Properties

The interaction of a solute with its solvent can significantly alter its properties and reactivity. Computational chemistry offers powerful tools to model these interactions and to calculate the thermodynamic parameters of a molecule.

Implicit solvation models are a computationally efficient means to study the effects of a solvent on a solute molecule. One of the most widely used methods is the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The IEF-PCM method then calculates the electrostatic interactions between the solute and the solvent.

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are fundamental to understanding the stability and reactivity of a molecule. These properties can be calculated for tert-butyl 4-(trifluoromethyl)benzoate using quantum chemical methods, typically based on Density Functional Theory (DFT).

The calculation process involves first optimizing the molecular geometry to find the lowest energy structure. Following this, vibrational frequency analysis is performed. From the vibrational frequencies, the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy can be calculated. These values are then used to determine the enthalpy and Gibbs free energy at a given temperature.

While specific published data for tert-butyl 4-(trifluoromethyl)benzoate is scarce, the following table illustrates the kind of thermodynamic data that would be obtained from such calculations for a similar aromatic ester.

| Thermodynamic Property | Calculated Value (Illustrative) | Unit |

|---|---|---|

| Enthalpy (H) | -785.123 | Hartree |

| Entropy (S) | 125.45 | cal/mol·K |

| Gibbs Free Energy (G) | -785.189 | Hartree |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods play a key role in the design and prediction of the NLO properties of new materials.

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-order NLO effects such as second-harmonic generation. DFT calculations are a common method for predicting the hyperpolarizability of molecules.

For tert-butyl 4-(trifluoromethyl)benzoate, the presence of the electron-withdrawing trifluoromethyl group and the ester functionality suggests that it may exhibit interesting NLO properties. The calculation of the first hyperpolarizability would involve applying an external electric field to the molecule in the computational model and determining the change in the dipole moment.

A study on a series of benzoate anions and their esters measured the first hyperpolarizability using the hyper-Rayleigh scattering (HRS) technique and correlated the experimental results with calculated values. rsc.org While tert-butyl 4-(trifluoromethyl)benzoate was not included in that specific study, the methodology is directly applicable. The results for similar compounds indicate that both the nature of the substituent on the aromatic ring and the ester group influence the magnitude of the NLO response.

The following interactive table provides an example of the kind of hyperpolarizability data that could be computationally obtained for tert-butyl 4-(trifluoromethyl)benzoate, based on findings for related compounds.

| Hyperpolarizability Component | Calculated Value (Illustrative) | Unit (a.u.) |

|---|---|---|

| β_x | -150.3 | |

| β_y | 25.7 | |

| β_z | -5.2 | |

| β_total | 152.8 |

Recent Research Findings

Direct Synthetic Strategies for Tert-butyl 4-(trifluoromethyl)benzoate

Direct synthesis of tert-butyl 4-(trifluoromethyl)benzoate can be approached through multi-step sequences that functionalize the aromatic ring sequentially or through methods that introduce the key functional groups in a more convergent manner.

The introduction of a carboxylic acid or ester functionality onto an aromatic ring is a fundamental transformation in organic synthesis. jackwestin.com In the context of synthesizing tert-butyl 4-(trifluoromethyl)benzoate, this can be achieved either before or after the trifluoromethylation step. If starting with a trifluoromethylated aromatic compound, such as (trifluoromethyl)benzene, a carboxyl group can be introduced through methods like Friedel-Crafts acylation followed by oxidation.

Alternatively, one could start with a pre-functionalized benzene (B151609) ring, such as benzoic acid or its simpler esters (e.g., methyl benzoate), and then introduce the trifluoromethyl group. The choice of strategy often depends on the regioselectivity and functional group tolerance of the subsequent trifluoromethylation and esterification steps.

The incorporation of a trifluoromethyl (CF3) group into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. nih.gov A variety of methods have been developed for aromatic trifluoromethylation, often involving transition metal catalysis or the generation of trifluoromethyl radicals. nih.govwikipedia.org

Copper-mediated or -catalyzed cross-coupling reactions are particularly prevalent for the trifluoromethylation of aryl halides. nih.govorganic-chemistry.org These reactions typically employ a trifluoromethyl source, a copper catalyst, and often a ligand to facilitate the reaction. The choice of trifluoromethylating reagent is crucial and can influence the reaction conditions and substrate scope.

Multi-Step Approaches for Aromatic Functionalization

Trifluoromethylation Protocols for Aromatic Systems

Utilization of Trifluoromethylation Reagents

A diverse array of reagents has been developed for the introduction of the CF3 group. These can be broadly classified based on the nature of the trifluoromethyl species they generate (nucleophilic, electrophilic, or radical).

Some common classes of trifluoromethylating reagents include:

Nucleophilic Trifluoromethylating Reagents: Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, can deliver a nucleophilic "CF3-" equivalent, often in the presence of a fluoride (B91410) source. tcichemicals.comorganic-chemistry.org Copper(I) complexes containing a CF3 group are also effective for the trifluoromethylation of aryl halides. wikipedia.orgtcichemicals.com

Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, such as Togni reagents, are widely used for the electrophilic trifluoromethylation of various nucleophiles, including arenes. tcichemicals.combeilstein-journals.org Other examples include S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.org

Radical Trifluoromethylating Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals under oxidative conditions, which can then react with aromatic compounds. wikipedia.orgorganic-chemistry.orgtcichemicals.com Other sources for radical trifluoromethylation include trifluoroiodomethane (CF3I) in the presence of a radical initiator. wikipedia.org

The selection of the appropriate reagent depends on the substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. For the synthesis of 4-(trifluoromethyl)benzoic acid derivatives, a common precursor to the target molecule, methods that are regioselective for the para position are highly desirable.

| Reagent Class | Specific Example(s) | Typical Reaction Type |

|---|---|---|

| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF3) | Copper-catalyzed cross-coupling |

| Electrophilic | Togni reagents, Umemoto reagents | Direct trifluoromethylation of arenes |

| Radical | Sodium trifluoromethanesulfinate (Langlois' reagent), CF3I | Radical aromatic substitution |

The final step in many multi-step syntheses of tert-butyl 4-(trifluoromethyl)benzoate is the esterification of 4-(trifluoromethyl)benzoic acid with a source of the tert-butyl group. The bulky nature of the tert-butyl group can make this esterification challenging compared to the formation of methyl or ethyl esters. thieme-connect.com

Several methods have been developed to overcome the steric hindrance associated with tert-butyl ester formation:

Acid-catalyzed Esterification: The classic Fischer-Speier esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be applied. jackwestin.comresearchgate.net For tert-butyl esters, the use of tert-butanol (B103910) and a catalyst like sulfuric acid is common. However, this method can sometimes lead to side reactions due to the harsh acidic conditions.

Reaction with Isobutene: A widely used industrial method for preparing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutene. google.com This reaction is typically carried out under pressure.

Transesterification: Another approach is the transesterification of a more easily prepared ester, such as a methyl or ethyl ester, with tert-butanol. thieme-connect.com This reaction is often catalyzed by a base, such as potassium tert-butoxide, or a Lewis acid. thieme-connect.comresearchgate.net An efficient method involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.com

Use of Activating Agents: Carboxylic acids can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate esterification with tert-butanol. jackwestin.com The use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid, has also been shown to be effective for the esterification of tertiary alcohols. researchgate.net

| Esterification Method | Key Reagents | General Conditions |

|---|---|---|

| Acid-catalyzed Esterification | 4-(Trifluoromethyl)benzoic acid, tert-butanol, H2SO4 | Heating |

| Reaction with Isobutene | 4-(Trifluoromethyl)benzoic acid, isobutene, acid catalyst | Pressurized system |

| Transesterification | Methyl 4-(trifluoromethyl)benzoate, potassium tert-butoxide | Anhydrous ether, room temperature |

| Use of Activating Agents | 4-(Trifluoromethyl)benzoic acid, HOBt, EDC, tert-butanol, DMAP | Room temperature |

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of metal catalysts, which can be costly and require removal from the final product. For the synthesis of tert-butyl esters, several metal-free approaches have been reported.

One notable metal-free method involves the synthesis of tert-butyl esters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide. rsc.org This one-pot reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation under metal-free conditions. rsc.org While this specific example starts from a benzyl cyanide, the development of such methodologies highlights the potential for metal-free strategies in ester synthesis.

Another metal-free approach is the Bu4NI-catalyzed synthesis of tert-butyl peresters directly from aldehydes and tert-butyl hydroperoxide (TBHP), which proceeds via a radical process. rsc.org Although this method yields peresters, it demonstrates the feasibility of metal-free C-H oxidation and subsequent C-O bond formation involving a tert-butyl group.

Metal-Free Approaches to Tert-butyl Ester Synthesis

Reaction of Nitrile Compounds with Tert-butanol Peroxide

A novel and efficient protocol for the synthesis of tert-butyl esters has been developed utilizing a reaction between benzyl cyanides and tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.org This method facilitates Csp³–H bond oxidation, C–CN bond cleavage, and subsequent C–O bond formation in a one-pot process. rsc.org

In a related copper-catalyzed reaction, the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide has been shown to produce tert-butyl peresters. rsc.orgrsc.orgresearchgate.netresearchgate.netfao.orgresearchgate.net The proposed mechanism for this transformation involves the formation of a benzoyl cyanide intermediate. rsc.orgrsc.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by tert-butanol, which can also be present in the reaction mixture, leading to the formation of the corresponding tert-butyl benzoate (B1203000). rsc.orgrsc.org

The reaction conditions can be tuned to favor the formation of either the tert-butyl perester or the corresponding benzoic acid. For instance, conducting the copper-catalyzed reaction at room temperature under solvent-free conditions has been shown to favor the synthesis of tert-butyl peresters. rsc.orgrsc.orgresearchgate.net Conversely, increasing the reaction temperature to 80 °C leads to the formation of the benzoic acid as the predominant product. rsc.orgrsc.orgresearchgate.net

Below is a table summarizing the synthesis of various tert-butyl peresters from substituted benzyl cyanides, which are precursors to the corresponding tert-butyl benzoates.

Table 1: Synthesis of Substituted Tert-butyl Peresters